3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one
Overview
Description
3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the third position and a hydroxyl group at the seventh position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .
Chemical Reactions Analysis
3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(4-chlorophenyl)-7-oxo-2H-chromen-2-one, while nucleophilic substitution of the chlorine atom may result in 3-(4-aminophenyl)-7-hydroxy-2H-chromen-2-one .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with specific amino acid residues in target proteins, leading to modulation of their activity. Additionally, the 4-chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
In biological systems, the compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Furthermore, the compound’s antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one: This compound has a methoxy group instead of a hydroxyl group at the seventh position. The presence of the methoxy group can influence the compound’s solubility and biological activity.
3-(4-bromophenyl)-7-hydroxy-2H-chromen-2-one: In this compound, the chlorine atom in the 4-chlorophenyl group is replaced by a bromine atom. The larger size and different electronegativity of bromine can affect the compound’s reactivity and binding interactions.
3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one: This compound has a fluorine atom instead of chlorine in the phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMAXWFBDUTNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228790 | |
Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20050-82-2 | |
Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20050-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.